molecular formula C8H14Cl2N4 B1432227 N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 1955506-34-9

N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1432227
CAS No.: 1955506-34-9
M. Wt: 237.13 g/mol
InChI Key: DZLSFIBJSUBJHM-UHFFFAOYSA-N
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Description

N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride: is a chemical compound that features a pyrrolidine ring attached to a pyrimidin-2-amine moiety

Mechanism of Action

Target of Action

The primary targets of N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with various biological targets

Mode of Action

The exact mode of action of This compound It is known that compounds with similar structures can interact with their targets in various ways, leading to changes in cellular processes

Biochemical Pathways

The biochemical pathways affected by This compound Compounds with similar structures have been found to influence various biochemical pathways

Result of Action

The molecular and cellular effects of This compound Compounds with similar structures have been found to exert various effects at the molecular and cellular levels

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that environmental factors can significantly influence the action of various compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of pyrrolidin-3-ylamine with pyrimidin-2-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt by treating with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents on the pyrimidin-2-amine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new chemical entities.

Biology: In biological research, the compound is studied for its potential biological activities. It may be used in assays to investigate its effects on various biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit pharmacological properties that make them useful in treating diseases.

Industry: In industry, the compound is used in the production of specialty chemicals and materials. It may also be employed in the manufacturing of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are structurally similar and may have similar biological activities.

  • Pyrimidin-2-amine derivatives: Other derivatives of pyrimidin-2-amine may share similar properties and applications.

Uniqueness: N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific combination of the pyrrolidine and pyrimidin-2-amine moieties. This combination may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;;/h1,3-4,7,9H,2,5-6H2,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLSFIBJSUBJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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